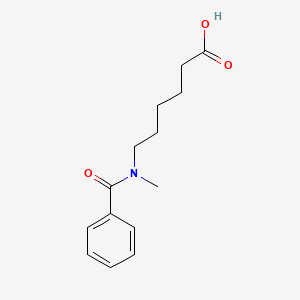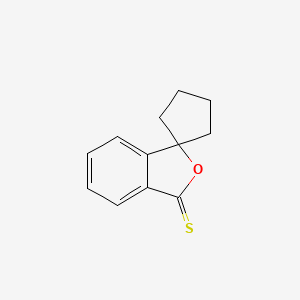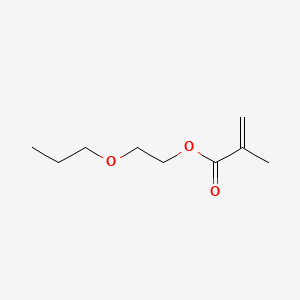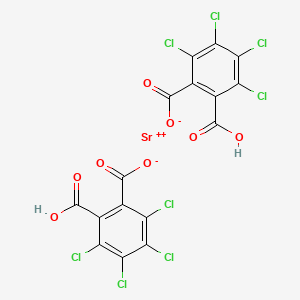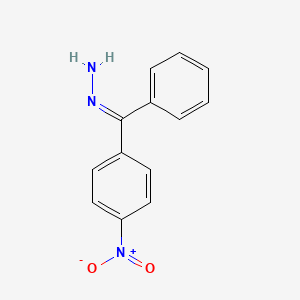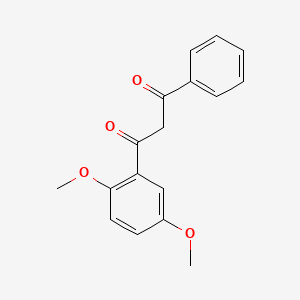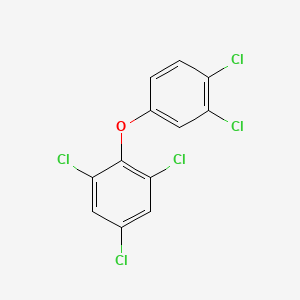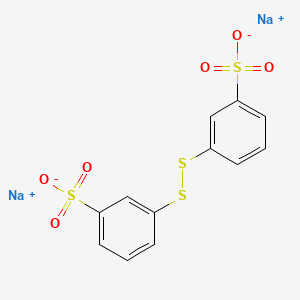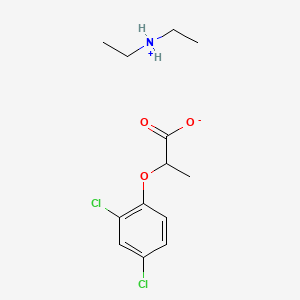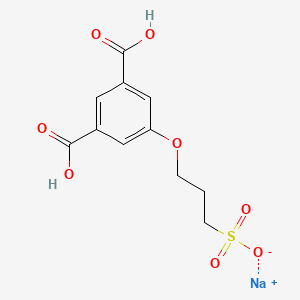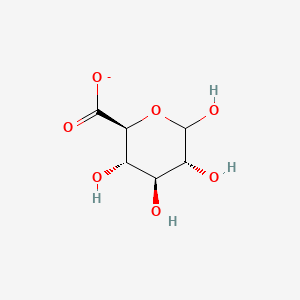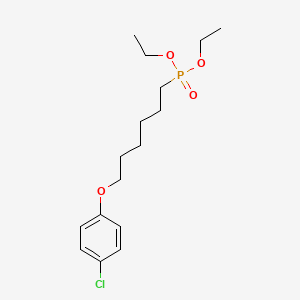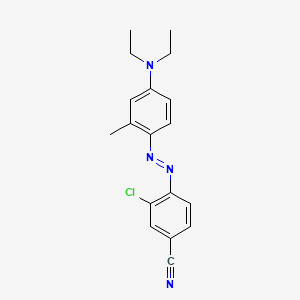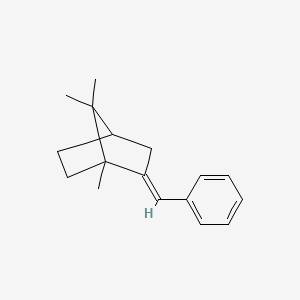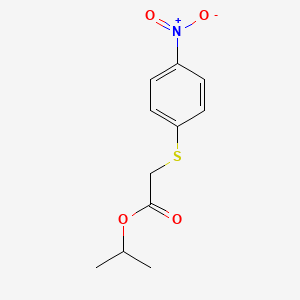
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO4S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the hydroxyl group is replaced by a ((4-nitrophenyl)thio) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethanol in the presence of a catalyst, followed by the introduction of the ((4-nitrophenyl)thio) group. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of acetic acid and 1-methylethanol
Catalyst Recycling: Using recyclable catalysts to reduce waste
Temperature Control: Maintaining optimal reaction temperatures for maximum yield
化学反应分析
Types of Reactions
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Addition: The thio group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions
Addition: Electrophiles like alkyl halides, room temperature
Major Products Formed
Reduction: 4-Aminophenylthioacetic acid, 1-methylethyl ester
Hydrolysis: Acetic acid, 4-nitrophenylthio, and 1-methylethanol
Addition: Various thioether derivatives
科学研究应用
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications, including:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester involves the hydrolysis of the ester bond to release acetic acid and the corresponding alcohol. The ((4-nitrophenyl)thio) group can interact with biological targets, such as enzymes, through nucleophilic or electrophilic interactions. The molecular targets and pathways involved include:
Enzymes: Esterases and lipases that catalyze the hydrolysis of ester bonds
Pathways: Metabolic pathways involving the breakdown and utilization of acetic acid and its derivatives
相似化合物的比较
Similar Compounds
- Acetic acid, ((4-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which provides distinct physicochemical properties and reactivity compared to other similar compounds. The 1-methylethyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and biochemical research.
属性
CAS 编号 |
139326-34-4 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
propan-2-yl 2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
UJMOMAPYWSXGBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


